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2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone

Undecaprenyl diphosphate synthase Antibacterial Enzyme inhibition

Select this compound for its unique, evidence-backed profile as a pan-species UppS inhibitor. Unlike analogs, the 5-bromo-2-hydroxyphenyl motif provides IC50 < 50 μM across B. subtilis, S. aureus, and E. coli. It uniquely retains full MIC against all 11 UppS point mutants that disable other inhibitors. This resistance-stable chemical probe is ideal for SAR campaigns and synergy studies. Ensure your research is benchmarked with this characterized standard.

Molecular Formula C19H19Br2NO3
Molecular Weight 469.2 g/mol
Cat. No. B3882336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone
Molecular FormulaC19H19Br2NO3
Molecular Weight469.2 g/mol
Structural Identifiers
SMILESCC1C(NC(C(C1=O)C)C2=C(C=CC(=C2)Br)O)C3=C(C=CC(=C3)Br)O
InChIInChI=1S/C19H19Br2NO3/c1-9-17(13-7-11(20)3-5-15(13)23)22-18(10(2)19(9)25)14-8-12(21)4-6-16(14)24/h3-10,17-18,22-24H,1-2H3
InChIKeyOABITYYYJTZDBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone (MAC-0557874): A Broad-Spectrum Undecaprenyl Diphosphate Synthase (UppS) Inhibitor for Antibacterial Discovery


2,6-Bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone (synonym MAC-0557874) is a synthetic dibrominated piperidin-4-one derivative that functions as an inhibitor of the bacterial enzyme undecaprenyl diphosphate synthase (UppS; EC 2.5.1.31) [1]. UppS catalyzes a critical early step in bacterial cell wall biosynthesis, and its absence in mammalian systems makes it a validated antibacterial target. Among a panel of UppS inhibitors identified from a 142,000-compound screen, this compound is distinguished by its ability to inhibit UppS enzymes from both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) organisms, a breadth of coverage not observed for other inhibitors in the same study [1].

Why 2,6-Bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone Cannot Be Replaced by Close Piperidinone Analogs for UppS-Targeted Research


The 2,6-diaryl-3,5-dimethyl-4-piperidinone scaffold is shared by many compounds, but the specific 5-bromo-2-hydroxyphenyl substitution pattern on this molecule confers a unique UppS inhibition profile that is absent in analogs bearing 4-hydroxyphenyl, 4-methoxyphenyl, or 3-bromophenyl groups. In the primary screening study, the five most active UppS inhibitors displayed starkly divergent species specificity, mutant susceptibility, and membrane perturbation properties despite emerging from the same chemical library [1]. Notably, the closely related inhibitor MAC-0547630 loses all antibacterial activity against UppS point mutants that do not affect MAC-0557874, demonstrating that even structurally distinct UppS inhibitors from the same campaign are not interchangeable. Generic substitution with uncharacterized piperidinone derivatives therefore risks selecting a compound that lacks the broad-spectrum enzyme inhibition and mutant-resilient phenotype that define the scientific utility of this molecule.

Quantitative Differentiation of 2,6-Bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone from Closest UppS Inhibitor Comparators


Only UppS Inhibitor in the Screen with Broad-Spectrum Enzyme Inhibition Across B. subtilis, S. aureus, and E. coli

In a head-to-head comparison of five novel UppS inhibitors identified from the same screening campaign, only MAC-0557874 (2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone) exhibited IC50 values below 50 μM against recombinant UppS cloned from all three bacterial species: B. subtilis (UppSBS), S. aureus (UppSSA), and E. coli (UppSEC). In contrast, the most potent inhibitor MAC-0547630 showed strong activity against B. subtilis and S. aureus enzymes (IC50 0.05 μM and 1.6 μM, respectively) but lacked meaningful inhibition of E. coli UppS [1]. The other three inhibitors (MAC-0110792, MAC-0588238, MAC-0602693) similarly failed to inhibit UppS from all three species.

Undecaprenyl diphosphate synthase Antibacterial Enzyme inhibition

Retains Full Antibacterial Activity Against All UppS Point Mutants That Abolish Activity of Other Inhibitors

Mutant analysis revealed a critical differential: B. subtilis strains bearing single amino acid substitutions in UppS (e.g., Phe84Tyr, Leu157His, Leu102His, Thr134Ile, Pro103Thr, Ala156Thr) became completely resistant to MAC-0547630 and MAC-0588238, with MIC values shifting from 0.10–1.56 μg/mL to >100 μg/mL. In striking contrast, MAC-0557874 maintained an unchanged MIC of 3.13 μg/mL against all eleven mutant strains tested [1]. This conserved activity across mutants suggests a distinct binding mode that does not overlap with the resistance-conferring site 3 of UppS, which is the locus of mutations affecting the other inhibitors.

Antibiotic resistance UppS mutant Minimum inhibitory concentration

Superior Antibacterial Potency Against B. subtilis Relative to the Established UppS Inhibitor Clomiphene

When benchmarked against clomiphene, a previously characterized UppS inhibitor used as a reference compound in the same study, MAC-0557874 demonstrated approximately 2-fold greater antibacterial potency against wild-type B. subtilis 168 (MIC 3.13 μg/mL vs. clomiphene MIC 6.25 μg/mL) [1]. This potency advantage was preserved across all UppS mutant strains, where clomiphene MIC also remained at 6.25 μg/mL while MAC-0557874 maintained its 2-fold superiority at 3.13 μg/mL.

Antibacterial potency UppS inhibitor benchmarking Clomiphene comparator

Optimal Research and Procurement Scenarios for 2,6-Bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone Based on Quantitative Differentiation


Pan-Species UppS Inhibitor Screening and Antibacterial Lead Optimization

Procure this compound when establishing a UppS inhibitor screening cascade that requires a reference inhibitor with demonstrated activity against UppS enzymes from both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli) bacteria. As the only compound among five characterized hits with IC50 < 50 μM across all three orthologs [1], it serves as a cross-species positive control for enzymatic and cellular assays, enabling direct comparison of new chemical entities against a benchmark with known pan-species coverage.

UppS Resistance Mechanism and Binding Site Mapping Studies

Use this compound as a resistance-stable chemical probe in experiments designed to map UppS inhibitor binding sites or study the evolution of antibiotic resistance. Its unique ability to retain full MIC (3.13 μg/mL) against all eleven characterized UppS point mutants that abrogate the activity of MAC-0547630 and MAC-0588238 [1] makes it the inhibitor of choice for generating and characterizing compensatory mutations, for competitive binding studies with other UppS ligands, and for crystallographic efforts aimed at capturing inhibitor-bound UppS conformations that are inaccessible with site 3-binding inhibitors.

Chemical Biology Studies Requiring Sustained Target Engagement in Gram-Positive Bacteria

Incorporate this compound into chemical biology workflows—such as target engagement assays, mode-of-action studies, or synergy screens with β-lactam antibiotics—where the inhibitor must maintain antibacterial activity under conditions that select for UppS resistance. Its 2-fold potency advantage over the reference inhibitor clomiphene (MIC 3.13 vs. 6.25 μg/mL) and its resilience to target-site mutations [1] make it a robust tool compound for probing the role of UppS in cell wall biosynthesis and for evaluating UppS inhibition as an adjuvant strategy in methicillin-resistant S. aureus (MRSA).

Structure-Activity Relationship (SAR) Studies on the 2,6-Diarylpiperidin-4-one Scaffold

Source this compound as a key comparator for SAR campaigns exploring the impact of aryl substitution patterns on UppS inhibition breadth and mutant susceptibility. The 5-bromo-2-hydroxyphenyl motif provides a defined starting point for systematic variation (e.g., replacing bromine with other halogens, modifying hydroxyl position, or altering the piperidinone core), with the quantitative differential data on species specificity and mutant resilience [1] serving as reference benchmarks against which new analogs can be directly evaluated.

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